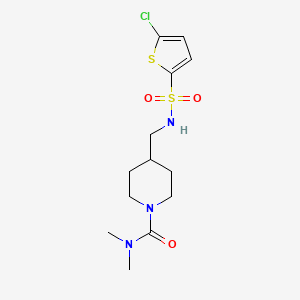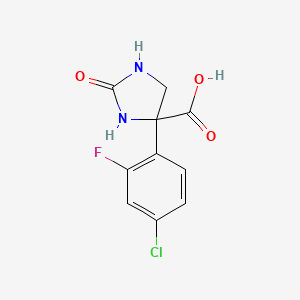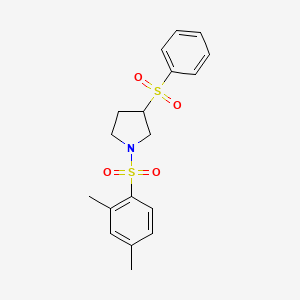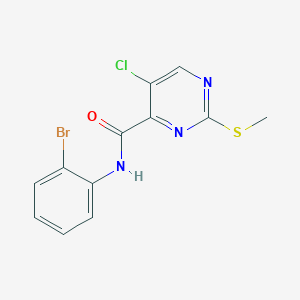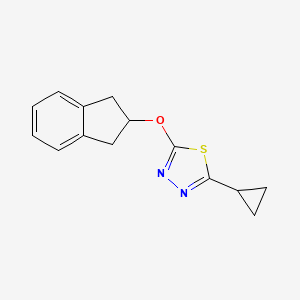
2-cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiadiazoles are a class of heterocyclic compounds containing a 1,3,4-thiadiazole ring. They are known for their versatile chemical properties and have been studied for various applications in material science and pharmaceuticals. The specific compound falls within this category, with research focusing on its synthesis, chemical, and physical properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides or thiohydrazides in the presence of phosphorous oxychloride or other cyclizing agents. For example, Sharba et al. (2005) reported on the synthesis of new heterocyclic derivatives of cyclopropane dicarboxylic acid comprising thiadiazole and 1,2,4-triazole moieties through reactions involving thiosemicarbazide and phosphorous oxychloride (Sharba, Al-Bayati, Rezki, & Aouad, 2005).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized using spectroscopic methods, X-ray crystallography, and computational modeling. Dani et al. (2013) conducted spectral, X-ray, and DFT studies on various 1,3,4-thiadiazole compounds, providing insights into their molecular geometry and electronic properties (Dani et al., 2013).
Applications De Recherche Scientifique
Biological and Pharmacological Activities
Thiadiazole derivatives, including compounds structurally related to 2-cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole, have been extensively studied for their diverse biological activities. These compounds exhibit a wide range of pharmacological effects, such as anticancer, antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. For instance, certain thiadiazole compounds have shown significant antimicrobial activity against various pathogens, making them potential candidates for developing new antimicrobial agents. Moreover, some derivatives have demonstrated potent anti-inflammatory and analgesic effects, which could be explored for treating inflammatory diseases and pain management. The exploration of thiadiazole compounds in medicinal chemistry highlights their potential as versatile scaffolds for designing new therapeutic agents (Ravindra Kumar & Hament Panwar, 2015).
Anticancer Properties
The anticancer activity of 1,3,4-thiadiazole-based compounds has been a significant focus of research. These compounds have been evaluated for their efficacy against various human cancer cell lines, including breast carcinoma, colon carcinoma, thyroid carcinoma, and glioma. Studies have shown that certain thiadiazole derivatives can inhibit tumor cell proliferation, motility, and induce morphological changes in cancer cells without being toxic to normal cells. This selective anticancer activity makes thiadiazole derivatives promising candidates for further investigation as potential anticancer agents. The underlying mechanisms of their anticancer effects, including the influence on DNA synthesis and cell division, are areas of ongoing research (J. Matysiak, 2015).
Enzyme Inhibition and Molecular Interactions
1,3,4-thiadiazole derivatives interact with various enzymes and molecular targets, contributing to their broad spectrum of biological activities. These interactions include inhibition of enzymes like carbonic anhydrase, cyclooxygenase, and phosphodiesterases, which play crucial roles in physiological and pathological processes. The ability of thiadiazole compounds to modulate the activity of these enzymes underlines their potential for the development of new therapeutic agents targeting specific molecular pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The detailed study of these molecular interactions can provide insights into the mechanism of action of thiadiazole derivatives and guide the design of more potent and selective drugs (J. Matysiak, 2015).
Synthesis and Structural Analysis
The synthesis of thiadiazole derivatives, including 2-cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole, involves various chemical techniques and strategies. Researchers have developed methods to synthesize a wide range of thiadiazole derivatives with diverse substituents, enabling the exploration of their biological and pharmacological activities. Structural analysis, including crystallography and spectroscopy, plays a crucial role in characterizing these compounds and understanding their chemical properties. This knowledge is essential for optimizing the synthesis routes and improving the yield and purity of the desired products, which is vital for their application in medicinal chemistry and drug development (Ravindra Kumar & Hament Panwar, 2015).
Propriétés
IUPAC Name |
2-cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-2-4-11-8-12(7-10(11)3-1)17-14-16-15-13(18-14)9-5-6-9/h1-4,9,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHNFSQUSNCCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)OC3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

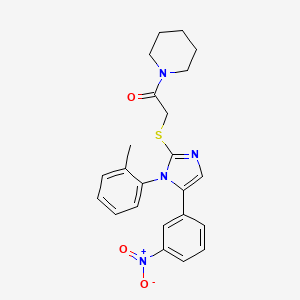

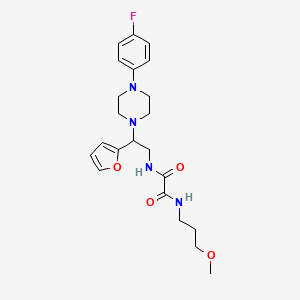
![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)

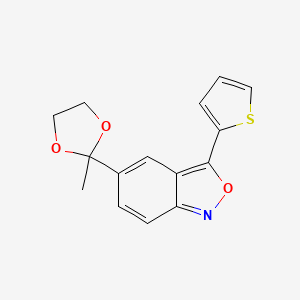
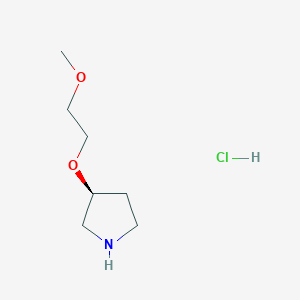
![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)
